3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a compound with significant potential in medicinal chemistry, particularly as a candidate for antimicrobial and anticancer applications. The compound's molecular formula is , and it has a molecular weight of approximately 334.78 g/mol. This compound is classified within the category of azetidinones, which are cyclic amines that have shown promise in various pharmacological applications.
The synthesis of 3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves several steps, typically starting from commercially available precursors. The methods often explored include:
These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity or specificity against targeted diseases.
The molecular structure of 3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one can be represented using various chemical notation systems:
InChI=1S/C16H16ClFN4O/c17-13-3-1-4-14(18)12(13)5-6-15(23)22-9-11(10-22)21-16-19-7-2-8-20-16/h1-4,7-8,11H,5-6,9-10H2,(H,19,20,21)
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)NC3=NC=CC=N3
This structure highlights the presence of a chloro and fluoro substituent on the phenyl ring, an azetidine ring containing a pyrimidine substituent, and a propanone functional group. The specific arrangement of these groups contributes to the compound's biological activity.
The reactivity of 3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one can be analyzed through its interactions in various chemical reactions:
These reactions are fundamental in modifying the compound for enhanced efficacy and specificity in therapeutic applications.
The mechanism of action for 3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is primarily linked to its interactions at the molecular level with biological targets:
The precise mechanisms often require further investigation through biochemical assays and cellular models to elucidate their full potential in therapeutic settings.
The physical and chemical properties of 3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one include:
These properties are critical for understanding how the compound behaves under different conditions, influencing its application in research and potential pharmaceutical formulations.
3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several notable applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: